Morfamquat
Description
Morfamquat (CAS 4636-83-3) is a bipyridylium herbicide belonging to the same chemical class as paraquat and diquat . It is structurally characterized by two pyridinium rings linked by a methylene bridge, with molecular weight 469 g/mol . Historically, it has been used for weed control but is less prevalent than its analogs due to its selective activity and distinct toxicological profile .
Properties
CAS No. |
7411-47-4 |
|---|---|
Molecular Formula |
C26H36N4O4+2 |
Molecular Weight |
468.6 g/mol |
IUPAC Name |
1-(3,5-dimethylmorpholin-4-yl)-2-[4-[1-[2-(3,5-dimethylmorpholin-4-yl)-2-oxoethyl]pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]ethanone |
InChI |
InChI=1S/C26H36N4O4/c1-19-15-33-16-20(2)29(19)25(31)13-27-9-5-23(6-10-27)24-7-11-28(12-8-24)14-26(32)30-21(3)17-34-18-22(30)4/h5-12,19-22H,13-18H2,1-4H3/q+2 |
InChI Key |
UBAQQOLXBOKEHR-UHFFFAOYSA-N |
SMILES |
CC1COCC(N1C(=O)C[N+]2=CC=C(C=C2)C3=CC=[N+](C=C3)CC(=O)N4C(COCC4C)C)C |
Canonical SMILES |
CC1COCC(N1C(=O)C[N+]2=CC=C(C=C2)C3=CC=[N+](C=C3)CC(=O)N4C(COCC4C)C)C |
Pictograms |
Irritant |
Synonyms |
morfamquat |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Morfamquat is synthesized through a series of chemical reactions involving the formation of quaternary ammonium salts. The synthetic route typically involves the reaction of bipyridyl compounds with morpholine derivatives under controlled conditions. The reaction conditions often include elevated temperatures and the presence of catalysts to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher yields and efficiency. The process includes purification steps to ensure the final product meets the required purity standards for agricultural use .
Chemical Reactions Analysis
Types of Reactions: Morfamquat undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation products.
Reduction: It can also undergo reduction reactions under specific conditions.
Substitution: Substitution reactions involving the replacement of functional groups are common.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions for substitution reactions often involve the use of nucleophiles and appropriate solvents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of this compound .
Scientific Research Applications
Morfamquat has several scientific research applications, including:
Chemistry: Used as a model compound in studies of quaternary ammonium herbicides.
Biology: Investigated for its effects on plant physiology and its potential as a herbicide.
Medicine: Studied for its neurotoxic effects and potential therapeutic applications.
Industry: Utilized in agricultural practices for weed control in cereal crops.
Mechanism of Action
Morfamquat exerts its herbicidal effects by inhibiting photosystem I in plants, disrupting electron transport, and leading to the production of reactive oxygen species. This results in cellular damage and desiccation of the plant. The molecular targets include the photosynthetic apparatus in plant cells .
Comparison with Similar Compounds
Key Properties :
- Mode of Action : Like other bipyridylium herbicides, Morfamquat acts as a redox cycler. Upon reduction by NADPH-cytochrome P450 reductase in cellular microsomes, it generates reactive oxygen species (ROS), leading to lipid peroxidation and cell death .
- This selectivity arises from differential permeability into chloroplasts of resistant plants rather than uptake differences .
- Toxicity : Chronic exposure in rats induces kidney tubular cell enlargement and mitochondrial proliferation, while acute doses cause proximal tubular necrosis .
Comparative Analysis with Similar Compounds
Structural and Functional Comparison
Toxicological Profiles
- This compound: Organs Affected: Kidney (proximal tubular damage) and liver (hepatocyte radical formation) . Mechanism: Generates superoxide via redox cycling in hepatocytes, leading to oxidative stress . Human Data: No confirmed human poisonings reported, but animal studies suggest treatment protocols similar to paraquat .
Paraquat :
Diquat :
Selectivity and Environmental Impact
Metabolic and Excretion Pathways
All three compounds undergo minimal metabolism, excreted largely unchanged in urine. Biliary excretion is low (<10% in rats) and correlates with molecular weight thresholds . Paraquat’s lung-specific toxicity is attributed to energy-dependent uptake by alveolar cells, a feature absent in this compound and diquat .
Research Findings and Controversies
- Redox Cycling Efficiency: this compound’s radical formation rate in rat hepatocytes is comparable to diquat but lower than paraquat in lung homogenates . Carbon monoxide inhibits this process, suggesting cytochrome P450 involvement .
- Human Risk: Despite structural similarities, this compound’s rare usage and lack of human data contrast sharply with paraquat’s notorious lethality .
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